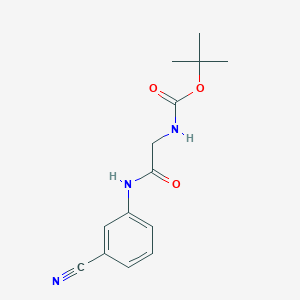

N-(tert-butoxycarbonyl)-N1-(3-cyanophenyl)glycinamide

Beschreibung

N-(tert-butoxycarbonyl)-N1-(3-cyanophenyl)glycinamide is a Boc-protected glycinamide derivative featuring a 3-cyanophenyl substituent. Its molecular formula is C₁₄H₁₇N₃O₃, with a molecular weight of 275.31 g/mol. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. Such compounds are frequently employed as intermediates in pharmaceutical synthesis, particularly in peptide chemistry and enzyme inhibitor development . The 3-cyano substitution on the phenyl ring introduces electron-withdrawing properties, which may influence reactivity, solubility, and biological interactions.

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(3-cyanoanilino)-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-14(2,3)20-13(19)16-9-12(18)17-11-6-4-5-10(7-11)8-15/h4-7H,9H2,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQHSJFJKDCZIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC1=CC=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butoxycarbonyl)-N1-(3-cyanophenyl)glycinamide typically involves the protection of glycinamide with a tert-butoxycarbonyl group followed by the introduction of the 3-cyanophenyl substituent. One common method involves the reaction of glycinamide with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected glycinamide. Subsequently, the 3-cyanophenyl group can be introduced through a coupling reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of N-(tert-butoxycarbonyl)-N1-(3-cyanophenyl)glycinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(tert-butoxycarbonyl)-N1-(3-cyanophenyl)glycinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic reagents such as amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(tert-butoxycarbonyl)-N1-(3-cyanophenyl)glycinamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of N-(tert-butoxycarbonyl)-N1-(3-cyanophenyl)glycinamide depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The Boc group provides stability and protection during synthetic processes, while the 3-cyanophenyl group can interact with biological targets through various non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide

This analog replaces the 3-cyano group with a 3-methyl substituent (C₁₄H₁₉N₂O₃, molecular weight 261.32 g/mol). The methyl group is electron-donating, which could reduce the compound’s polarity compared to the cyanophenyl derivative. This alteration likely increases lipophilicity (predicted LogP: ~1.8 vs.

N-(tert-butoxycarbonyl)-N1-(2,3-dihydro-1H-inden-5-yl)glycinamide

This analog features a bicyclic 2,3-dihydroinden-5-yl group (C₁₆H₂₂N₂O₃, molecular weight 290.36 g/mol). The indenyl substituent introduces increased steric bulk and lipophilicity (predicted LogP: ~2.5), which may improve blood-brain barrier penetration but reduce solubility in polar solvents. No specific activity data are reported, but its structural profile suggests utility in central nervous system (CNS)-targeted therapies .

Thiazolyl and Azepinyl Derivatives

A structurally distinct analog, N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide, demonstrates cardioprotective activity, outperforming reference drugs like Levocarnitine in reducing hypoxia-induced smooth muscle contraction .

Comparative Data Table

Discussion of Substituent Effects

- Electronic Effects: The 3-cyano group’s electron-withdrawing nature enhances hydrogen-bonding capacity, favoring interactions with polar enzyme active sites. In contrast, the 3-methyl group’s electron-donating properties may reduce such interactions .

- Lipophilicity : The indenyl analog’s higher LogP suggests greater tissue penetration, aligning with CNS drug design principles .

- Biological Activity : While the target compound lacks reported data, the thiazolyl derivative’s efficacy implies that strategic substituent selection (e.g., methoxy groups) can optimize therapeutic outcomes.

Biologische Aktivität

N-(tert-butoxycarbonyl)-N1-(3-cyanophenyl)glycinamide, known for its potential therapeutic applications, has garnered attention in recent research for its biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes findings from diverse sources to present a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

- IUPAC Name : N-(tert-butoxycarbonyl)-N1-(3-cyanophenyl)glycinamide

- CAS Number : 1387684-46-9

- Molecular Formula : C14H18N2O3

Antitumor Activity

Recent studies have demonstrated that N-(tert-butoxycarbonyl)-N1-(3-cyanophenyl)glycinamide exhibits significant antitumor activity. For instance, it has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

| Cell Line | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| A549 | 99.93 | 8.99 |

| MCF-7 | 100.39 | 8.26 |

| DU145 | 99.93 | 7.89 |

| HepG2 | 99.98 | 6.92 |

Table 1: Antitumor activity of N-(tert-butoxycarbonyl)-N1-(3-cyanophenyl)glycinamide against various cell lines .

This compound was found to trigger cellular senescence in glioma cells while exhibiting a selectivity index greater than 10 against normal glial cells, indicating a favorable therapeutic window .

The mechanism through which N-(tert-butoxycarbonyl)-N1-(3-cyanophenyl)glycinamide exerts its effects involves several pathways:

- Sirtuin Inhibition : The compound has been identified as a potent inhibitor of sirtuins, particularly SIRT1 and SIRT2, which are involved in various cellular processes including apoptosis and metabolism .

- Histone Modification : It influences histone acetylation levels, which is crucial for gene expression regulation and cellular response to stress .

Study on Glioma Cells

In a study focused on glioma cells, N-(tert-butoxycarbonyl)-N1-(3-cyanophenyl)glycinamide was shown to significantly inhibit the growth of U373 and Hs683 glioblastoma cell lines. The compound's ability to induce apoptosis was linked to alterations in mitochondrial membrane potential and activation of caspase pathways .

Comparative Analysis with Other Compounds

When compared with similar compounds, N-(tert-butoxycarbonyl)-N1-(3-cyanophenyl)glycinamide stands out due to its unique structural features that enhance its biological activity:

| Compound Name | Biological Activity |

|---|---|

| IMB-1406 | Potent antitumor activity; targets HDACs |

| 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | Antibacterial properties |

Table 2: Comparison of biological activities among related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.